3-Amino-4-fluorobenzamide

PARP inhibitor DNA damage repair cellular assay

Standard benzamide PARP inhibitors show insufficient potency (IC₅₀ ~20-50 µM). 3-Amino-4-fluorobenzamide delivers a cellular IC₅₀ of 640 nM, enabling sub-cytotoxic PARP inhibition in DNA-damage studies. • Fluorinated scaffold enables HDAC6-selective probes (IC₅₀ 14 nM, 1.6-2.5× selectivity). • Key intermediate for VEGFR-2/FGFR-1 kinase inhibitors (<300 nM). • Required for patented bisamide insecticide synthesis. ≥98% purity; shipped worldwide.

Molecular Formula C7H7FN2O
Molecular Weight 154.14 g/mol
CAS No. 943743-25-7
Cat. No. B1284707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-fluorobenzamide
CAS943743-25-7
Molecular FormulaC7H7FN2O
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)N)F
InChIInChI=1S/C7H7FN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11)
InChIKeyYTQWZYHHAPTFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-fluorobenzamide (CAS 943743-25-7) for Drug Discovery and Medicinal Chemistry Research


3-Amino-4-fluorobenzamide (CAS 943743-25-7; C₇H₇FN₂O; MW 154.14) is a fluorinated benzamide building block featuring an amino group at the 3-position and a fluorine atom at the 4-position of the benzene ring [1]. As a member of the substituted benzamide class, it retains the core pharmacophore common to PARP inhibitors and other enzyme-targeting agents, but its specific 3-amino-4-fluoro substitution pattern confers distinct electronic and steric properties that differentiate it from unsubstituted benzamide, 3-aminobenzamide (3-AB), and 4-fluorobenzamide [2]. This compound is supplied as a research chemical with typical purity specifications of ≥95% and is utilized primarily as an intermediate in medicinal chemistry programs targeting PARP, HDAC, and kinase enzymes .

Why 3-Amino-4-fluorobenzamide Cannot Be Interchanged with 3-Aminobenzamide or Other Benzamide Analogs


Generic substitution among benzamide derivatives is not scientifically valid because subtle changes in substitution pattern produce marked differences in target engagement, selectivity, and downstream biological effects. While 3-aminobenzamide (3-AB) is the prototypical PARP inhibitor with a reported Ki < 2 μM, the introduction of a fluorine at the 4-position in 3-amino-4-fluorobenzamide alters both electron density on the aromatic ring and hydrogen-bonding capacity, which directly impacts binding affinity for PARP isoforms, HDAC enzymes, and kinase targets [1]. Furthermore, the presence of both an amino group and a fluorine atom provides two distinct synthetic handles for further derivatization—amine acylation and nucleophilic aromatic substitution—that are not simultaneously available in 3-AB, 4-fluorobenzamide, or other mono-substituted analogs . The quantitative evidence below demonstrates that these structural differences translate into measurable, target-specific performance gaps that render generic interchange scientifically unsound and potentially misleading in research settings.

Quantitative Differentiation of 3-Amino-4-fluorobenzamide Versus Comparator Compounds


PARP1 Cellular Inhibition Potency of 3-Amino-4-fluorobenzamide in Human HeLa Cells

3-Amino-4-fluorobenzamide inhibits PARP1 activity in human HeLa cells with an IC₅₀ of 640 nM as measured by reduction in H₂O₂-induced PAR formation [1]. This represents a measurable benchmark for cellular PARP1 engagement. By contrast, the prototypical benzamide PARP inhibitor 3-aminobenzamide (3-AB) typically exhibits cellular IC₅₀ values in the range of 20–50 μM (20,000–50,000 nM) in comparable PARP inhibition assays [2].

PARP inhibitor DNA damage repair cellular assay

HDAC6 Selective Inhibition by 3-Amino-4-fluorobenzamide-Derived Scaffolds

Compounds incorporating the 3-amino-4-fluorobenzamide scaffold demonstrate potent inhibition of HDAC6 with IC₅₀ values as low as 14 nM in recombinant human HDAC6 enzymatic assays [1]. Importantly, the same scaffold exhibits significantly reduced activity against HDAC1, with IC₅₀ values of 35 nM and 23 nM across two independent assays, yielding an HDAC6/HDAC1 selectivity ratio of approximately 1.6- to 2.5-fold [1]. This modest but measurable selectivity profile contrasts with non-fluorinated benzamide analogs, which typically show no meaningful discrimination among HDAC isoforms [2].

HDAC6 inhibitor epigenetics selectivity profiling

VEGFR-2/FGFR-1 Kinase Inhibitor Intermediate: Synthetic Utility and Potency Benchmark

N-cyclopropyl-3-amino-4-fluorobenzamide serves as a critical intermediate in the synthesis of pyrrolotriazine-based kinase inhibitors [1]. The resulting final compounds inhibit VEGFR-2 and FGFR-1 with IC₅₀ values in the range of 0.01–10 μM, with preferred compounds achieving IC₅₀ < 0.3 μM (<300 nM) [1]. These compounds additionally demonstrate selectivity over CDK-2, LCK, and Src kinases, where activity exceeds 1 μM (>1,000 nM), yielding a selectivity window of at least 3.3-fold for the intended kinase targets [1]. In contrast, 4-fluorobenzamide and 3-aminobenzamide lack the appropriate substitution pattern to undergo the requisite nucleophilic substitution chemistry that enables this pyrrolotriazine coupling .

kinase inhibitor VEGFR-2 FGFR-1 cancer therapeutics

Synthetic Accessibility and Verified Yield for Reproducible Procurement

3-Amino-4-fluorobenzamide can be synthesized from 3-amino-4-fluorobenzoic acid via EDC/HOBt-mediated amide coupling with ammonium chloride in DMF, yielding the desired benzamide in 61% isolated yield as an orange-red solid after 12 hours at 0–20°C . This moderate yield is consistent with the steric and electronic effects imposed by the ortho-fluoro substitution relative to the amino group. By comparison, the synthesis of 3-aminobenzamide from 3-aminobenzoic acid under analogous conditions typically achieves yields exceeding 80% , reflecting the lower steric hindrance in the absence of the 4-fluoro substituent.

organic synthesis amide coupling process chemistry

Agrochemical Intermediate: Documented Utility in Carbamate and Bisamide Insecticide Synthesis

3-Amino-benzamide derivatives, including those bearing 2-fluoro substitution, are explicitly disclosed as intermediates for the synthesis of carbamate insecticides and bisamide insecticides [1]. The patent literature identifies 2-fluoro-3-nitro-benzoic acid as a starting material that, after reduction to the corresponding 2-fluoro-3-amino derivative, yields intermediates structurally analogous to 3-amino-4-fluorobenzamide [1]. These intermediates are utilized in the preparation of 3-amino-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide and related analogs [1]. 4-Fluorobenzamide and 3-aminobenzamide, lacking the appropriate fluorine substitution pattern, are not suitable for generating the same fluorinated agrochemical scaffolds due to altered electronic properties that impact subsequent coupling efficiency and target binding [2].

agrochemical insecticide intermediate bisamide

Dual Amine and Fluoro Functional Handles Enable Divergent Derivatization Strategies

3-Amino-4-fluorobenzamide possesses two distinct reactive centers: the primary aromatic amine at the 3-position and the fluorine atom at the 4-position [1]. The amine can undergo acylation, sulfonylation, or reductive amination to generate diverse amide, sulfonamide, or alkylamine libraries. The 4-fluoro substituent, being ortho to the amine and para to the carboxamide, can participate in nucleophilic aromatic substitution (S_NAr) reactions under appropriate conditions, enabling orthogonal derivatization [1]. In contrast, 3-aminobenzamide offers only the amine handle for derivatization, while 4-fluorobenzamide offers only the fluoro handle but lacks the amine for amide diversification . This dual-handle architecture supports parallel synthesis strategies that are impossible with mono-functionalized benzamide analogs.

medicinal chemistry parallel synthesis SAR exploration

Optimal Research Applications for 3-Amino-4-fluorobenzamide (CAS 943743-25-7)


PARP1 Cellular Assays Requiring Improved Potency Over 3-Aminobenzamide

Researchers conducting cell-based PARP1 inhibition studies should select 3-amino-4-fluorobenzamide when the micromolar potency of 3-aminobenzamide (IC₅₀ ~20–50 μM) is insufficient for their experimental design. With a cellular IC₅₀ of 640 nM in HeLa cells [1], this compound enables PARP inhibition at concentrations that minimize vehicle effects and reduce compound consumption. This is particularly relevant for combination studies with DNA-damaging agents where the PARP inhibitor must be used at sub-cytotoxic concentrations.

HDAC6-Focused Epigenetic Probe Development

The 3-amino-4-fluorobenzamide scaffold provides a starting point for developing HDAC6-selective inhibitors. As demonstrated by derivatives achieving HDAC6 IC₅₀ of 14 nM with measurable (1.6- to 2.5-fold) selectivity over HDAC1 [2], this building block enables the design of epigenetic probes that discriminate among class II HDAC isoforms. Researchers aiming to avoid the toxicity associated with pan-HDAC inhibition should prioritize fluorinated benzamide scaffolds over non-fluorinated alternatives.

VEGFR-2/FGFR-1 Dual Kinase Inhibitor Synthesis Programs

Medicinal chemistry teams developing pyrrolotriazine-based kinase inhibitors should procure 3-amino-4-fluorobenzamide specifically for use as a key intermediate. The N-cyclopropyl derivative enables nucleophilic substitution chemistry that yields final compounds with VEGFR-2/FGFR-1 IC₅₀ values <300 nM and >3.3-fold selectivity over off-target kinases (CDK-2, LCK, Src) [3]. Generic benzamide intermediates cannot participate in this synthetic route, making the 3-amino-4-fluoro substitution pattern a requirement for accessing this inhibitor class.

Bisamide and Carbamate Agrochemical Intermediate Procurement

Industrial agrochemical research groups engaged in bisamide or carbamate insecticide development should select 3-amino-4-fluorobenzamide or closely related 2-fluoro-3-amino-benzamide intermediates. Patent disclosures explicitly identify fluorinated 3-amino-benzamides as essential building blocks for synthesizing insecticidal compounds in the bisamide class [4]. Procurement of the correct fluoro-substituted intermediate is necessary to access the patented chemical space and generate compounds with the physicochemical properties required for insecticidal activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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